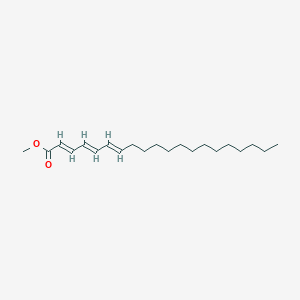

Methyl eicosatrienoate

Description

Current Perspectives on Eicosanoid Methyl Esters in Biological Systems

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids like arachidonic acid. wikipedia.org They regulate a vast array of physiological and pathological processes, including inflammation, immune responses, blood pressure control, and cell growth. wikipedia.orgnih.gov In biological systems, these fatty acids are key components of cell membranes and precursors to eicosanoids. ontosight.aiemich.edu

The analysis of eicosanoids and their parent fatty acids in biological samples, however, presents analytical challenges due to their low concentrations and potential for oxidation. nih.gov To overcome this, researchers often convert the fatty acids into their methyl ester derivatives, such as methyl eicosatrienoate. This process, known as methyl esterification, increases the stability and volatility of the compounds, making them more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). gcms.cz

The use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) has become a standard for the quantification of eicosanoids and their esters in biological matrices. nih.govscbt.com These methods allow for the sensitive detection and simultaneous quantification of multiple eicosanoids, providing critical insights into their complex metabolic pathways and their roles in various biological states. nih.govscbt.com Consequently, eicosanoid methyl esters are not typically viewed as primary signaling molecules themselves, but rather as crucial analytical standards and derivatives for studying the biosynthesis, presence, and function of their parent fatty acids and related eicosanoids. emich.eduglpbio.comcaymanchem.com

Rationale for Comprehensive Research on this compound

Comprehensive research on specific isomers of this compound is driven by their distinct roles as biomarkers and their involvement in different metabolic pathways, primarily related to the omega-3, omega-6, and omega-9 fatty acid families.

A primary rationale is the use of Methyl 5,8,11-eicosatrienoate , commonly known as Mead acid methyl ester, as a key biomarker for Essential Fatty Acid (EFA) deficiency. glpbio.comnih.gov Mead acid is an omega-9 fatty acid produced from oleic acid when dietary intake of essential omega-6 fatty acids, like linoleic acid, is insufficient. nih.gov Therefore, elevated levels of Mead acid (and its methyl ester in analysis) in tissues and plasma are a reliable indicator of EFA deficiency. glpbio.comnih.gov As such, Mead acid methyl ester is widely used as an analytical standard in clinical and nutritional research to assess fatty acid status. caymanchem.com

Another key isomer, Methyl 8,11,14-eicosatrienoate , is the methyl ester of Dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. larodan.com DGLA is a significant intermediate in lipid metabolism, serving as a precursor to the 1-series prostaglandins (B1171923) and thromboxanes, as well as the anti-inflammatory 15-HETrE. Its study is crucial for understanding the balance of pro-inflammatory and anti-inflammatory pathways. The methyl ester form is essential for its accurate quantification in research exploring inflammation and lipid metabolism. cymitquimica.com

The study of Methyl 11,14,17-eicosatrienoate , an omega-3 fatty acid derivative, is important for research into the metabolic cascade of omega-3s. chemeo.comsigmaaldrich.com Understanding the roles and levels of various omega-3 fatty acids is central to nutritional science and cardiovascular health research.

Data Tables

Table 1: Prominent Isomers of this compound in Research

This table details the key isomers of this compound, their common names, fatty acid classification, and CAS Registry Numbers for unambiguous identification.

| IUPAC Name | Common Name | Fatty Acid Family | CAS Number |

| Methyl (5Z,8Z,11Z)-eicosatrienoate | Mead acid methyl ester | ω-9 | 14602-39-2 |

| Methyl (8Z,11Z,14Z)-eicosatrienoate | Dihomo-γ-linolenic acid methyl ester | ω-6 | 21061-10-9 |

| Methyl (11Z,14Z,17Z)-eicosatrienoate | ω-3 | 55682-88-7 | |

| Methyl 7,11,14-eicosatrienoate | - | 129886818 |

Data sourced from references caymanchem.comlarodan.comsigmaaldrich.comnih.govlarodan.com

Table 2: General Physicochemical Properties of this compound

This table provides a summary of the core chemical properties shared across the common isomers of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₃₆O₂ |

| Molecular Weight | ~320.51 g/mol |

| Physical Form | Liquid |

| Purity (for research standards) | ≥98% |

Data sourced from references larodan.comsigmaaldrich.comnih.govlarodan.comcymitquimica.comnih.gov

Properties

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl (2E,4E,6E)-icosa-2,4,6-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h15-20H,3-14H2,1-2H3/b16-15+,18-17+,20-19+ |

InChI Key |

OTGPOJAJEGAHRA-LVJOJNLGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Methyl Eicosatrienoate Characterization and Quantification

Chromatographic Techniques for Methyl Eicosatrienoate Separation

Chromatography is the cornerstone of fatty acid analysis, providing the foundational separation required for accurate identification and quantification. The choice of technique and its specific parameters are critical for resolving closely related isomers of this compound.

Gas Chromatography (GC) with Specialized Stationary Phases for this compound Isomers

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). The separation is highly dependent on the stationary phase of the GC column, which interacts differently with various analytes based on properties like polarity and size. For FAMEs, particularly unsaturated isomers like this compound, specialized polar stationary phases are required to achieve adequate separation. nih.gov

The most common stationary phases are based on polysiloxanes, which can be modified with different functional groups to alter their polarity. unt.edu Highly polar stationary phases, such as those containing cyanopropyl groups, are particularly effective for separating FAME isomers, including geometric (cis/trans) isomers. nih.gov The retention of FAMEs on these columns is influenced by both solubility in the phase and the polarity of the molecule. nih.gov Another advanced option involves ionic liquid columns, which have demonstrated excellent capabilities in separating complex mixtures of fatty acid isomers when used in multidimensional GC setups. nih.gov

| Stationary Phase Type | Key Characteristics | Application for this compound |

|---|---|---|

| Cyanopropyl Polysiloxane | Highly polar, provides strong dipole-dipole interactions. | Excellent for resolving positional and geometric (cis/trans) isomers of unsaturated FAMEs. nih.gov |

| Polyethylene (B3416737) Glycol (PEG) | Polar phase, often used for general FAME analysis. | Good general-purpose separation of FAMEs based on boiling point and polarity. |

| Ionic Liquid (e.g., SLB-IL100) | Extremely high polarity and unique selectivity. | Optimal for complex separations, especially in GCxGC, to resolve a wide range of FAME isomers. nih.gov |

| Phenyl Polysilphenylene-siloxane | Moderately polar phase. | Used as a second-dimension column in GCxGC to provide orthogonal separation based on polarizability. nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds, although it is also used for FAMEs, often for preparative purposes or when specific types of separation are needed. Reversed-phase HPLC (RP-HPLC) is a common mode where a non-polar stationary phase (like C18) is used with a polar mobile phase. mdpi.com This method separates FAMEs based on their hydrophobicity, which is influenced by chain length and degree of unsaturation.

For challenging separations of unsaturated FAME isomers, silver ion HPLC (Ag-HPLC) is a highly effective technique. Silver ions interact reversibly with the double bonds of unsaturated fatty acids, and the strength of this interaction depends on the number, position, and geometry of the double bonds. This allows for the separation of isomers that are often unresolvable by other methods. nih.gov

| HPLC Method | Principle of Separation | Relevance to this compound |

|---|---|---|

| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com | Separates FAMEs by chain length and degree of unsaturation. Can be used for purification and quantification. mdpi.com |

| Silver Ion (Ag-HPLC) | Utilizes the reversible interaction between silver ions on the stationary phase and the π-electrons of double bonds in unsaturated FAMEs. nih.gov | Provides excellent separation of positional and geometric (cis/trans) isomers of this compound that are difficult to resolve otherwise. nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for this compound Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power compared to conventional one-dimensional GC. mosh-moah.degcms.cz This technique couples two different GC columns (a primary and a secondary column) via a modulator. nih.gov The separation in the first dimension is typically based on volatility, while the second dimension provides a separation based on a different property, such as polarity. mosh-moah.de This results in a highly structured two-dimensional chromatogram, where structurally related compounds appear in the same region of the plot. mosh-moah.de

For complex samples containing numerous FAMEs, GC×GC provides the enhanced resolution needed to separate co-eluting species, including different isomers of this compound from other fatty acids and matrix components. nih.govgcms.cz The technique significantly increases peak capacity and sensitivity, allowing for a more detailed and accurate characterization of the fatty acid profile. gcms.czintertek.com

| Parameter | Typical Setup for FAME Analysis |

|---|---|

| First Dimension (1D) Column | Non-polar or mid-polar column (e.g., Ionic Liquid SLB-IL100 for high polarity). nih.gov Separation based primarily on boiling point/volatility. |

| Second Dimension (2D) Column | Polar column (e.g., 50% phenyl polysilphenylene-siloxane). nih.gov Provides orthogonal separation based on polarity. |

| Modulator | Cryogenic or thermal modulator that traps, focuses, and re-injects effluent from the 1D column into the 2D column. |

| Detector | Flame Ionization Detector (FID) for quantification or Time-of-Flight Mass Spectrometer (TOF-MS) for identification. mosh-moah.de |

Mass Spectrometric Approaches for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of analytes. When coupled with chromatographic separation, it provides a powerful platform for the definitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Research

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. jeol.comthepharmajournal.com Electron Ionization (EI) is a common ionization technique used in GC-MS, which fragments molecules in a reproducible manner. jeol.com The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification. nist.gov

While EI is effective for identification, the high energy can lead to the absence of a molecular ion for some unsaturated FAMEs, which can complicate identification. jeol.com In such cases, soft ionization techniques like Field Ionization (FI) can be used, as they tend to produce clear molecular ions with minimal fragmentation. jeol.com High-resolution MS can provide accurate mass measurements, further enhancing the confidence in compound identification. jeol.com

| Ionization Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing fragmentation. jeol.com | Provides a characteristic fragmentation pattern for library matching and structural elucidation. nist.gov |

| Field Ionization (FI) | A soft ionization technique that produces minimal fragmentation. jeol.com | Generates a clear molecular ion (M+), confirming the molecular weight of the compound. jeol.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying eicosanoids and their metabolites in complex biological matrices like plasma, serum, and tissues. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity. nih.gov After separation by HPLC, analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net

In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. mdpi.com LC-MS/MS methods have been developed for the simultaneous quantification of dozens of eicosanoids and related metabolites in a single analytical run, making it a powerful tool for lipidomics and biomarker discovery. nih.govnih.gov

| Parameter | Typical Details for Eicosanoid Analysis |

|---|---|

| Chromatography | Reversed-phase HPLC with a C18 column. nih.gov |

| Mobile Phase | Gradient elution using water and acetonitrile/methanol (B129727), often with an additive like acetic acid or formic acid. nih.govmetabolomicsworkbench.org |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. mdpi.com |

| Application | Simultaneous quantification of multiple eicosanoids and their metabolites in biological fluids like serum and plasma. nih.govnih.gov |

Time-of-Flight Mass Spectrometry (TOF-MS) Applications in this compound Profiling

Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), serves as a powerful tool for the comprehensive profiling of this compound in complex biological samples. The high resolving power and mass accuracy of TOF-MS are critical for distinguishing this compound from other co-eluting lipid species with similar retention times. This capability is enhanced in comprehensive two-dimensional gas chromatography (GC×GC-TOFMS), which provides an ordered structure to chromatograms, aiding in the identification of unknown compounds. mdpi.com

The primary advantages of TOF-MS in the analysis of fatty acid methyl esters (FAMEs) like this compound include its ability to capture complete mass spectra at every data point and its high sensitivity, which allows for the detection of low-concentration analytes that might otherwise be obscured by chemical noise. mdpi.comrsc.org In metabolomic studies, untargeted profiling using LC-Q-TOF-MS can detect hundreds to thousands of unique metabolic features from a biological sample based on their accurate mass, retention time, and tandem mass spectral fragmentation patterns. scripps.edu

Soft ionization techniques, such as Field Ionization (FI), when used with TOF-MS, are particularly advantageous as they produce clear molecular ions with minimal fragmentation. jeol.com This is crucial for the unambiguous determination of the molecular formula of this compound. The high-resolution capabilities of the TOF analyzer allow for the separation of molecular ions of co-eluting compounds that are not chromatographically resolved, ensuring accurate identification. jeol.com

Derivatization Strategies for this compound Analysis

Optimized Methyl Esterification (FAME) Procedures from Biological Matrices

The analysis of the parent fatty acid, eicosatrienoic acid, by gas chromatography typically requires derivatization to its fatty acid methyl ester (FAME), this compound. This process reduces the polarity of the carboxylic acid, which tends to form hydrogen bonds and exhibit poor chromatographic performance, and neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation. mdpi.comsigmaaldrich.com The esterification is a condensation reaction between the carboxyl group of the acid and the hydroxyl group of methanol, typically facilitated by an acid catalyst. sigmaaldrich.com

Several optimized acid-catalyzed procedures are employed to quantitatively convert eicosatrienoic acid from biological matrices into its methyl ester. The choice of catalyst and reaction conditions is critical to prevent the formation of artifacts and ensure a complete reaction, especially given that the presence of water can hinder the esterification process. sigmaaldrich.comnih.gov

Table 1: Comparison of Optimized FAME Procedures

| Catalyst | Reagent Composition | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| Boron Trichloride-Methanol | 12% w/w BCl₃ in Methanol | 60°C for 5-10 minutes | Rapid and quantitative reaction; reagent is sensitive to moisture. sigmaaldrich.com |

| Methanolic Hydrogen Chloride | 5% Anhydrous HCl in Methanol | Reflux for ~2 hours or 50°C overnight | A frequently cited and reliable method; minimizes artifact formation. aocs.org |

| Aqueous Concentrated HCl | 8% (w/v) HCl in Methanol/Water (85:15, v/v) | 45°C for 60 minutes | A convenient method using commercially available concentrated HCl. nih.gov |

| Methanolic Sulfuric Acid | 1-2% H₂SO₄ in Methanol | Varies; often used in transesterification | Effective for both esterification of free fatty acids and transesterification of glycerolipids. nih.gov |

A typical procedure involves dissolving the lipid sample in the reagent, heating for a specified time, and then extracting the resulting this compound into a nonpolar solvent like hexane after the addition of water. sigmaaldrich.comaocs.org

Advanced Derivatization for Enhanced Mass Spectrometric Sensitivity of Carboxylic Acid Analogs

For analyses utilizing liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization can significantly enhance the detection sensitivity of carboxylic acids like eicosatrienoic acid. While LC-MS was initially developed to avoid derivatization, it is now frequently used to improve ionization efficiency and alter fragmentation characteristics. nih.gov Advanced derivatization reagents are designed to introduce a readily ionizable group onto the target molecule.

A simple and practical derivatization procedure using 2-picolylamine (PA) has been shown to increase the detection responses of carboxylic acids by 9- to 158-fold in positive-ion ESI-MS/MS. nih.govresearchgate.net The resulting PA-derivatives are highly responsive in ESI and produce characteristic product ions, enabling sensitive detection with limits in the low femtomole range. nih.gov

Another novel derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), is applicable for the selective derivatization of carboxylic acids under mild conditions. nih.gov This reagent is designed to incorporate an isotopic signature and additional fragmentation identifiers, enhancing the ability to detect and screen for unknown carboxylic acids. nih.gov For analyses requiring fluorescence detection, reagents such as 1-pyrenyldiazomethane (PDAM) can be used to convert carboxylic acids into highly fluorescent esters, with detection limits reported to be around 20-30 femtomoles. thermofisher.com

Table 2: Advanced Derivatization Reagents for Carboxylic Acids

| Reagent | Analytical Technique | Enhancement Mechanism | Reported Sensitivity |

|---|---|---|---|

| 2-Picolylamine (PA) | LC-ESI-MS/MS | Increases positive ionization efficiency | 9-158 fold increase; 1.5-5.6 fmol LOD. nih.gov |

| 4-APEBA | LC-MS/MS | Adds a permanently charged group and isotopic signature | Enhanced detection and structural identification. nih.gov |

| 1-Pyrenyldiazomethane (PDAM) | HPLC-Fluorescence | Forms highly fluorescent pyrenemethyl esters | ~20-30 femtomole detection limit. thermofisher.com |

Complementary Spectroscopic Techniques for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent and non-destructive technique for the structural elucidation of organic compounds, including the isomers of this compound. creative-biostructure.commsu.edu It provides detailed information about the electronic environment of individual nuclei (primarily ¹H and ¹³C), allowing for the differentiation of constitutional and geometric isomers. creative-biostructure.com

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. For this compound, distinct signals would be observed for the methyl ester protons (-OCH₃), methylene (B1212753) protons adjacent to the carbonyl group and double bonds, olefinic protons (-CH=CH-), and the terminal methyl group protons. The chemical shift and spin-spin splitting patterns of the olefinic protons are particularly important for determining the position and geometry (cis/trans) of the double bonds. libretexts.org

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex isomers, two-dimensional NMR techniques are essential. creative-biostructure.com

COSY (Correlated Spectroscopy): Reveals ¹H-¹H spin-spin coupling, establishing proton connectivity within the fatty acid chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, including the precise locations of the double bonds. nih.gov

Through the combined application of these NMR techniques, the exact isomeric structure of a given this compound sample can be unequivocally determined. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. biomedscidirect.comupi.edu For this compound, the FTIR spectrum provides a characteristic "fingerprint" based on its specific functional groups. biomedscidirect.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3010-3000 | C-H stretch | Olefinic C-H in C=C-H |

| 2925-2850 | C-H stretch | Aliphatic CH₂ and CH₃ |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1460 | C-H bend | Aliphatic CH₂ and CH₃ |

The most prominent and diagnostic peak in the FTIR spectrum of this compound is the strong absorption band around 1740 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretching vibration. researchgate.net Additionally, absorptions corresponding to aliphatic C-H stretching and bending, olefinic C-H stretching, and the C-O stretching of the ester group would be clearly visible, confirming the identity of the compound as a long-chain unsaturated fatty acid methyl ester. researchgate.net

Biosynthesis and Endogenous Formation Mechanisms of Methyl Eicosatrienoate

Enzymatic Pathways in Methyl Eicosatrienoate Biosynthesis

The synthesis of this compound is a multi-step process that relies on the coordinated action of several enzyme families. The initial steps involve the formation of its precursor, eicosatrienoic acid, through the elongation and desaturation of shorter-chain fatty acids. The final step is the methylation of the resulting eicosatrienoic acid.

The backbone of this compound is eicosatrienoic acid, a 20-carbon polyunsaturated fatty acid. In mammals, one of the key isomers, 5,8,11-eicosatrienoic acid (Mead acid), is synthesized from oleic acid, particularly in states of essential fatty acid deficiency. nih.gov The enzymes responsible for this conversion are fatty acid desaturases (FADS) and elongases (ELOVL), which play critical roles in regulating the length and degree of unsaturation of fatty acids. nih.govresearchgate.net

The synthesis of PUFAs is a sequential process of adding double bonds and extending the carbon chain. researchgate.net Fatty acid desaturases catalyze the introduction of double bonds at specific positions in the fatty acid chain, while elongases are responsible for the condensation reaction that adds two-carbon units to the chain. researchgate.netmdpi.com

Two primary pathways for the synthesis of Mead acid from oleic acid have been identified:

Pathway 1: Oleic acid (18:1n-9) is first desaturated by FADS2 to form 18:2n-9. This is then elongated by ELOVL5 to 20:2n-9, which is finally desaturated by FADS1 to produce 20:3n-9 (Mead acid). nih.gov

Pathway 2: Oleic acid (18:1n-9) is first elongated by ELOVL5 to 20:1n-9. This intermediate is then desaturated by FADS2 to 20:2n-9, which is subsequently desaturated by FADS1 to yield 20:3n-9. nih.gov

The key rate-limiting enzymes in the synthesis of long-chain PUFAs are delta-5 and delta-6 desaturases, encoded by the FADS1 and FADS2 genes, respectively. nih.gov

Enzymes in Eicosatrienoic Acid Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Fatty Acid Desaturase 2 (Delta-6 Desaturase) | FADS2 | Introduces a double bond at the delta-6 position | Oleic acid (18:1n-9), Linoleic acid, Alpha-linolenic acid | 18:2n-9, Gamma-linolenic acid, Stearidonic acid |

| Fatty Acid Desaturase 1 (Delta-5 Desaturase) | FADS1 | Introduces a double bond at the delta-5 position | 20:2n-9, Dihomo-gamma-linolenic acid, Eicosatetraenoic acid (ETA) | Mead acid (20:3n-9), Arachidonic acid, Eicosapentaenoic acid (EPA) |

| Elongase of Very Long Chain Fatty Acids 5 | ELOVL5 | Elongates fatty acid chains by two carbons | Oleic acid (18:1n-9), 18:2n-9 | 20:1n-9, 20:2n-9 |

The final step in the formation of this compound is the methylation of the carboxylic acid group of eicosatrienoic acid. This reaction is catalyzed by a class of enzymes known as methyltransferases. Methyltransferases facilitate the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to an acceptor substrate. nih.govresearchgate.net This process is crucial in various biological pathways, including the metabolism of small molecules and macromolecules. nih.gov

While the specific methyltransferase that acts on eicosatrienoic acid has not been definitively identified, the general mechanism of methyltransferases suggests a plausible pathway for the formation of this compound. In this proposed mechanism, a specific methyltransferase would bind both eicosatrienoic acid and SAM, catalyzing the transfer of the methyl group from SAM to the carboxylate of the fatty acid, resulting in the formation of this compound and S-adenosylhomocysteine. researchgate.net Studies have shown that other small molecules, such as tea catechins, can be O-methylated in humans, demonstrating the in vivo capability of methyltransferases to modify dietary and endogenous compounds. nih.gov

Currently, there is a lack of specific scientific literature identifying the exact enzyme responsible for the methylation of eicosatrienoic acid to form this compound in vivo. It is possible that this reaction is carried out by a non-specific methyltransferase that acts on a variety of fatty acid substrates. Alternatively, the formation of this compound in biological samples could, in some instances, be an artifact of the analytical methods used for detection, where fatty acids are often derivatized to their methyl esters (FAMEs) for analysis by gas chromatography. nih.gov However, the potential for endogenous enzymatic formation remains an area for further investigation.

Precursor Substrates and Metabolic Intermediates in this compound Genesis

The primary precursor for the de novo synthesis of the eicosatrienoic acid backbone of this compound is oleic acid (18:1n-9). nih.gov The biosynthetic pathway involves several key metabolic intermediates as the carbon chain is elongated and desaturated.

Precursors and Intermediates in Mead Acid (20:3n-9) Synthesis

| Compound | Chemical Formula | Role |

|---|---|---|

| Oleic acid | C18H34O2 | Initial Precursor |

| 18:2n-9 | C18H32O2 | Intermediate |

| 20:1n-9 | C20H38O2 | Intermediate |

| 20:2n-9 | C20H36O2 | Intermediate |

| Mead acid (5,8,11-eicosatrienoic acid) | C20H34O2 | Direct Precursor to this compound |

Cellular and Tissue-Specific Localization of this compound Biosynthetic Machinery

The enzymes involved in the biosynthesis of the eicosatrienoic acid precursor are localized to specific subcellular compartments. Fatty acid desaturases and elongases are primarily located in the membrane of the endoplasmic reticulum. youtube.comcreative-proteomics.com This localization is crucial for their function, as it allows them access to their lipid substrates within the membrane.

The machinery for eicosanoid synthesis, in general, has been found to be compartmentalized within the cell, with specific enzymes localized to the perinuclear envelope, phagosomes, and lipid bodies. nih.govnih.gov The specific subcellular location of the methyltransferase responsible for the final step in this compound synthesis is currently unknown and would depend on the specific enzyme involved.

Genetic and Epigenetic Regulation of this compound Biosynthetic Enzymes

The expression and activity of the enzymes involved in the biosynthesis of this compound's precursor are under tight genetic and epigenetic control. Genetic polymorphisms in the FADS gene cluster have been shown to influence the levels of polyunsaturated fatty acids by altering the activity of the delta-5 and delta-6 desaturase enzymes. nih.govbiorxiv.org

Epigenetic mechanisms, including DNA methylation and histone modifications, also play a significant role in regulating the expression of genes involved in fatty acid metabolism. nih.govfrontiersin.org For instance, histone acetylation is generally associated with active gene transcription, while DNA methylation is often linked to gene silencing. frontiersin.org These epigenetic modifications can be influenced by metabolic changes within the cell, creating a feedback loop where the metabolic state can alter the expression of genes that control metabolism. oup.commdpi.com The regulation of the specific methyltransferase that may be involved in this compound formation would also be subject to these genetic and epigenetic control mechanisms.

Metabolic Transformations and Enzymatic Degradation of Methyl Eicosatrienoate

Key Enzymatic Systems in Methyl Eicosatrienoate Catabolism

The breakdown and conversion of this compound are orchestrated by several key enzymatic systems. These enzymes are responsible for cleaving the ester bond and subsequently introducing oxygen or hydroxyl groups into the fatty acid chain, leading to a cascade of metabolic products.

The catabolism of this compound is initiated by hydrolases , specifically carboxylesterases, which catalyze the cleavage of the ester bond to release methanol (B129727) and the free fatty acid, dihomo-γ-linolenic acid (DGLA). This step is crucial as the subsequent major metabolic transformations are carried out on the free acid form.

Following hydrolysis, DGLA enters pathways mediated by oxidoreductases , which include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These enzymes introduce oxygen into the DGLA molecule in various positions, initiating the synthesis of different families of eicosanoids. For instance, COX enzymes convert DGLA into series-1 prostaglandins (B1171923), while LOX enzymes produce hydroxyeicosatrienoic acids (HETEs) and leukotrienes. CYP450 enzymes metabolize DGLA into epoxy- and hydroxyeicosadienoic acids.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids. nih.govmdpi.com While the primary substrates for sEH are the epoxides of free fatty acids, its activity is highly relevant to the downstream metabolism of this compound. After DGLA is metabolized by CYP450 epoxygenases to form epoxyeicosatrienoic acids (EETs), sEH catalyzes the hydration of these epoxides. mdpi.comnih.gov This reaction adds a water molecule across the epoxide ring to form the corresponding vicinal diols, known as dihydroxyeicosatrienoic acids (DHETs). nih.govresearchgate.net The conversion of EETs to DHETs by sEH is considered a deactivating step, as DHETs generally possess less biological activity than their parent EETs. mdpi.com Therefore, inhibiting sEH can increase the levels of beneficial EETs, which has therapeutic potential for various diseases. nih.govresearcher.life

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Research indicates that for some transformations, the methyl esters of fatty acids can be more effective substrates for LOX than their free acid counterparts. nih.gov For example, in the formation of lipoxins, methyl esters are generally better substrates for lipoxygenase. nih.gov

The free acid form of this compound, DGLA (specifically 5,8,11-eicosatrienoic acid), is readily converted by the 5-lipoxygenase enzyme into leukotriene A3 (LTA3). nih.gov This LTA3 can be further metabolized. However, the subsequent conversion to Leukotriene B3 (LTB3) by LTA-hydrolase is inefficient, suggesting that the enzyme requires a double bond at the C-14 position (present in arachidonic acid but not DGLA) for effective conversion. nih.gov The primary products of LOX pathways acting on DGLA include various hydroxyeicosatrienoic acids (HETEs).

Identification and Characterization of Downstream Metabolites of this compound

The enzymatic transformations of this compound, primarily occurring after its hydrolysis to DGLA, result in a diverse array of downstream metabolites. These metabolites can be categorized based on the enzymatic pathway responsible for their formation. The identification and characterization of these molecules are typically achieved using techniques like high-pressure liquid chromatography and mass spectrometry. nih.gov

| Enzymatic Pathway | Initial Substrate (Post-Hydrolysis) | Key Metabolites |

| Cyclooxygenase (COX) | Dihomo-γ-linolenic acid (DGLA) | Prostaglandin (B15479496) E1 (PGE1), Thromboxane A1 (TXA1) |

| Lipoxygenase (LOX) | Dihomo-γ-linolenic acid (DGLA) | 15-Hydroxyeicosatrienoic acid (15-HETrE), Leukotriene A3 (LTA3) |

| Cytochrome P450 (CYP450) | Dihomo-γ-linolenic acid (DGLA) | Epoxyeicosatrienoic acids (EETs) |

| Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs) | Dihydroxyeicosatrienoic acids (DHETs) |

Regulatory Mechanisms Governing this compound Metabolic Flux

The metabolic flux of this compound through its various catabolic pathways is tightly regulated by several mechanisms. These control systems ensure that the production of potent bioactive lipid mediators is appropriately balanced according to the physiological needs of the cell.

One primary regulatory mechanism is substrate availability . This compound and its resulting free acid, DGLA, must compete with other polyunsaturated fatty acids, most notably arachidonic acid, for access to the active sites of COX, LOX, and CYP450 enzymes. The relative concentrations of these fatty acids within a cell can therefore dictate the profile of eicosanoids produced.

Another key level of regulation is the expression and activity of the metabolizing enzymes . For example, inflammatory stimuli can upregulate the expression of enzymes like soluble epoxide hydrolase (sEH). nih.gov This increased sEH activity would lead to a more rapid conversion of anti-inflammatory EETs to their less active DHET counterparts, thereby modulating the inflammatory response. The coordination of transmembrane fluxes of metabolites can also act as an independent pathway that determines the cellular availability of substrates and the ultimate bioenergetic outcome. nih.gov This complex interplay of enzyme expression, cofactor availability, and potential allosteric regulation fine-tunes the metabolic fate of this compound. nih.govplos.org

Biological Roles and Mechanistic Investigations of Methyl Eicosatrienoate in Model Systems

Integration of Methyl Eicosatrienoate within Cellular Lipid Metabolism and Homeostasis

Influence on Cellular Fatty Acid Composition in In Vitro Models

While direct studies on this compound are limited, research on its corresponding free fatty acids, Mead acid and Dihomo-γ-linolenic acid (DGLA), provides insights into how eicosatrienoates can alter cellular fatty acid profiles. When introduced to cell cultures, these fatty acids can be incorporated into cell membranes, thereby changing the lipid composition. For instance, in essential fatty acid deficiency, the synthesis of Mead acid from oleic acid increases as a compensatory mechanism to maintain membrane fluidity in the absence of essential fatty acids like arachidonic acid tuscany-diet.net. Supplementation with DGLA has been shown to increase its own levels in serum, as well as the levels of its downstream metabolite, arachidonic acid wikipedia.org.

Involvement in Lipid Remodeling Processes within Cells

Lipid remodeling is a crucial process for maintaining membrane homeostasis and is influenced by the availability of different fatty acids. Eicosatrienoic acids can be incorporated into phospholipids, altering the structure and properties of cellular membranes. This remodeling can, in turn, affect various cellular processes. Studies have suggested that altered eicosanoid production and phospholipid remodeling can occur during cell culture researchgate.net. The incorporation of different polyunsaturated fatty acids (PUFAs) into cell membranes is a key aspect of this remodeling. For example, in psoriatic skin models, an imbalance in n-6 PUFA-derived lipid mediators is observed, and supplementation with other PUFAs like eicosapentaenoic acid (EPA) can modulate the lipid composition and encourage a return to homeostasis mdpi.com. While direct evidence for this compound is scarce, it is plausible that its integration into cellular lipids would similarly influence remodeling processes.

Mechanistic Studies of this compound Interaction with Cellular Signaling Pathways (In Vitro)

The fatty acid counterparts of this compound are known to be precursors to signaling molecules and can directly interact with and modulate key signaling cascades, thereby affecting a range of cellular responses.

Assessment of this compound Effects on Key Signaling Cascades

The free fatty acid forms of eicosatrienoate have been shown to modulate several important signaling pathways. Dihomo-γ-linolenic acid (DGLA) is a precursor to the 1-series prostaglandins (B1171923), such as Prostaglandin (B15479496) E1 (PGE1), through the action of cyclooxygenase (COX) enzymes tuscany-diet.netmedchemexpress.comlipidmaps.org. PGE1 has anti-inflammatory and anti-proliferative effects tuscany-diet.netmedchemexpress.com. Furthermore, DGLA can compete with arachidonic acid for COX and lipoxygenase enzymes, thereby inhibiting the production of pro-inflammatory eicosanoids derived from arachidonic acid wikipedia.org.

Some polyunsaturated fatty acids have been demonstrated to influence protein kinase C (PKC) activity. For example, the omega-3 fatty acids EPA and docosahexaenoic acid (DHA) have been shown to inhibit PKC activity in vitro nih.gov. PKC is a family of kinases involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis nih.govmdpi.com. While direct studies on this compound's effect on PKC are not available, the actions of other PUFAs suggest a potential for interaction.

Calcium signaling is another pathway that can be modulated by fatty acids. Eicosapentaenoic acid (EPA) has been shown to directly modulate intracellular Ca2+ signaling in vascular smooth muscle cells nih.gov. In insulin-resistant myotubes, DHA and EPA have been found to promote the accumulation of browning-related myokines through a Ca2+ signaling-dependent mechanism nih.gov.

Modulation of Specific Cellular Responses in Controlled Experimental Environments

In vitro studies have demonstrated that eicosatrienoic acids can modulate a variety of specific cellular responses. For instance, DGLA has been shown to attenuate chemokine-driven monocytic migration and foam cell formation in human macrophages, both of which are key events in the development of atherosclerosis nih.gov. It also inhibits the expression of pro-atherogenic genes induced by pro-inflammatory cytokines nih.gov.

The effects of eicosatrienoic acid (as Mead acid) on cancer cell lines have been investigated, showing varied responses depending on the cell type.

| Cell Line | Effect of Eicosatrienoic Acid (Mead Acid) |

| T-24 (urothelium) | Decreased lipid peroxidation, undetectable E-cadherin |

| MCF-7 (breast) | Increased E-cadherin expression, enhanced lipid peroxidation, decreased cell proliferation |

| HRT-18 (colon) | Diminished E-cadherin expression and lipid peroxidation, increased cell proliferation |

This table summarizes the findings from a study on the effects of eicosatrienoic acid (Mead's acid) on different human cancer cell lines nih.gov.

Furthermore, studies on various cancer cell lines have shown that other polyunsaturated fatty acids can inhibit cell growth and induce apoptosis. For example, EPA and DHA have been shown to decrease cell proliferation and induce apoptosis in human breast cancer cells nih.gov and reduce the viability of prostate cancer cells scielo.org.co. The anti-proliferative effects are often associated with the modulation of signaling pathways that control cell survival and apoptosis, such as the Akt/NFκB pathway nih.gov and the STAT3 signaling pathway mdpi.com.

Exploration of this compound in In Vitro Disease Models

The application of this compound and its related compounds in in vitro disease models is an emerging area of research, with studies exploring its potential roles in metabolic diseases and cancer.

A study investigating the anti-adipogenic effects of black cumin seed extract, which is predominantly composed of this compound (69.29%) and methyl 11,14,17-eicosatrienoate (25.2%), was conducted on 3T3-L1 preadipocytes. The extract was found to significantly reduce lipid accumulation in these cells. Gene expression analysis revealed a marked downregulation of key adipogenic transcription factors, including C/EBPα, C/EBPβ, and PPARγ, following treatment with the black cumin seed extract nih.gov. This suggests a potential role for this compound in modulating adipogenesis.

In the context of cancer, while direct studies on this compound are limited, research on its free fatty acid isomers has provided valuable insights. As mentioned previously, eicosatrienoic acid (Mead acid) has shown differential effects on the proliferation and other malignant properties of urothelium, breast, and colon cancer cell lines nih.gov. Dihomo-γ-linolenic acid (DGLA) has demonstrated anti-atherosclerotic effects in mouse models, and in vitro studies have shown it can inhibit several key cellular processes associated with atherosclerosis, such as monocyte migration and foam cell formation nih.gov.

Furthermore, in vitro models of inflammation have been used to study the effects of related polyunsaturated fatty acids. For example, EPA has been shown to have anti-inflammatory effects in experimental skin inflammation models nih.gov. These studies provide a basis for the future exploration of this compound in various in vitro disease models to better understand its potential therapeutic applications.

Correlation of this compound Levels with Biochemical Markers in Cellular and Animal Models

Research into the specific biological roles of this compound has utilized cellular models to elucidate its correlation with various biochemical markers, particularly those involved in inflammatory processes. In a key study involving murine RAW264.7 macrophage cells, the introduction of eicosatrienoic acid (ETrA), the free acid form of this compound, led to significant alterations in the cellular phospholipid fatty acid composition. The study demonstrated a dose-dependent incorporation of ETrA and its metabolites into the phospholipids, reaching up to 33% of the total fatty acids. This incorporation was accompanied by a notable reduction in the proportions of total n-6 polyunsaturated fatty acids (PUFA) and monounsaturated fatty acids (MUFA) by 30% and 60%, respectively nih.gov.

The investigation further explored the impact of ETrA on key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, ETrA was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are critical mediators in the inflammatory cascade. This suppression was linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation nih.gov.

The table below summarizes the observed effects of eicosatrienoic acid on various biochemical markers in the RAW264.7 cellular model, based on the findings from Wang et al. (2015) nih.gov.

| Biochemical Marker | Model System | Observed Effect of Eicosatrienoic Acid | Reference |

| Phospholipid Composition | |||

| Eicosatrienoic Acid (ETrA) & Metabolites | Murine RAW264.7 Macrophages | Dose-dependent increase (up to 33% of total fatty acids) | nih.gov |

| n-6 Polyunsaturated Fatty Acids (PUFA) | Murine RAW264.7 Macrophages | 30% reduction | nih.gov |

| Monounsaturated Fatty Acids (MUFA) | Murine RAW264.7 Macrophages | 60% reduction | nih.gov |

| Inflammatory Mediators | |||

| Nitric Oxide (NO) | LPS-stimulated Murine RAW264.7 Macrophages | Suppression | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated Murine RAW264.7 Macrophages | Suppression | nih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated Murine RAW264.7 Macrophages | No suppressive effect | nih.gov |

| Cytokines | LPS-stimulated Murine RAW264.7 Macrophages | No suppressive effect | nih.gov |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated Murine RAW264.7 Macrophages | No suppressive effect | nih.gov |

Implications for Cellular Dysfunction in Defined Experimental Settings

The available research in defined experimental settings suggests that this compound, through its free acid form eicosatrienoic acid (ETrA), has limited and specific implications for cellular dysfunction, particularly in the context of inflammation. The primary mechanism through which ETrA appears to influence cellular function is by modulating the inflammatory response in macrophages nih.gov.

The suppression of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated macrophages indicates a potential role for ETrA in mitigating certain aspects of inflammatory-mediated cellular dysfunction nih.gov. Excessive NO production is a hallmark of inflammatory conditions and can contribute to cellular damage and dysfunction through the formation of reactive nitrogen species. By inhibiting the NF-κB pathway, which leads to reduced NO and iNOS levels, ETrA may offer a protective effect against this specific facet of inflammatory cellular stress nih.gov.

However, the implications of ETrA for broader cellular dysfunction appear to be constrained. The finding that ETrA does not inhibit the production of prostaglandin E2 (PGE2) or other pro-inflammatory cytokines in the same cellular model suggests that it does not provide a comprehensive anti-inflammatory shield nih.gov. Cellular dysfunction arising from the actions of these other inflammatory mediators would likely remain unaffected by the presence of ETrA. This contrasts with the more potent and broad-spectrum anti-inflammatory effects observed with other n-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) nih.gov.

Therefore, in defined experimental settings using murine macrophages, the implications of this compound for cellular dysfunction are primarily linked to its ability to temper the NO-mediated inflammatory pathway. Its failure to modulate other key inflammatory pathways suggests that its capacity to prevent or reverse broader inflammatory-driven cellular dysfunction is limited. Further research in other cellular and animal models is necessary to fully elucidate the spectrum of its biological activities and its precise implications for cellular health and disease.

Advanced Organic Synthesis of Methyl Eicosatrienoate and Its Analogs for Research Applications

Stereoselective and Regioselective Synthesis of Methyl Eicosatrienoate Isomers

The precise biological activity of eicosatrienoates is intrinsically linked to the location and geometry of their double bonds. Consequently, synthetic strategies that offer high levels of stereoselectivity and regioselectivity are indispensable for creating isomerically pure compounds.

The total synthesis of specific this compound isomers often relies on convergent strategies that build the carbon backbone from smaller, well-defined fragments. A common and effective approach involves the Wittig reaction, which forms carbon-carbon double bonds with predictable, albeit often mixture-based, stereochemistry. For instance, the synthesis of methyl 11,14,17-eicosatrienoate can be achieved by coupling a C9 phosphonium (B103445) ylide with a C11 methyl ester aldehyde fragment. The resulting mixture of cis and trans isomers typically requires purification by methods such as silver resin chromatography or high-performance liquid chromatography (HPLC) to isolate the desired all-cis isomer fao.orgcolab.ws.

Another powerful strategy is the polyacetylene or "zipper" reaction approach. This method involves the coupling of smaller alkyne-containing fragments to construct the full carbon chain. A key advantage of this route is the ability to perform stereoselective semi-hydrogenation of the resulting poly-yne intermediate. Using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), the triple bonds can be reduced to cis-double bonds with high selectivity, minimizing the formation of unwanted trans isomers and over-reduced products. This approach provides a high degree of control over the double bond geometry, which is crucial for synthesizing biologically relevant all-cis isomers.

Modern catalytic methods, such as olefin metathesis, are also being explored for the synthesis of complex fatty acids. While not as commonly reported for this compound itself, these methods offer potential for highly efficient and stereoselective bond formation. For example, Z-selective cross-metathesis reactions could be employed to introduce specific cis-double bonds into the fatty acid chain, offering an alternative to traditional Wittig or alkyne reduction methodologies.

A summary of key synthetic strategies is presented below:

| Synthetic Strategy | Key Reactions | Advantages | Challenges |

| Wittig Olefination | Wittig reaction, Horner-Wadsworth-Emmons reaction | Well-established, versatile | Often produces mixtures of E/Z isomers requiring purification |

| Polyacetylene Approach | Cadiot-Chodkiewicz coupling, Glaser coupling, Stereoselective semi-hydrogenation (e.g., Lindlar's catalyst) | High stereoselectivity for cis double bonds | Requires handling of potentially unstable poly-yne intermediates |

| Olefin Metathesis | Cross-metathesis | High efficiency, potential for high stereoselectivity with modern catalysts | Catalyst sensitivity, potential for scrambling of double bonds |

To probe the specific roles of different eicosatrienoate isomers in biological systems, it is essential to synthesize a range of positional and geometrical isomers. For example, distinguishing the metabolic fate and signaling properties of Mead acid (20:3 n-9) versus dihomo-γ-linolenic acid (20:3 n-6) requires access to pure samples of each.

The synthesis of these isomers is achieved by strategically selecting the starting materials and coupling partners. For instance, to synthesize methyl (8Z,11Z,14Z)-eicosatrienoate (methyl dihomo-γ-linolenate), a synthetic route might involve the coupling of a C8 fragment with a C12 fragment, with the double bonds pre-installed or generated in a stereocontrolled manner.

The generation of specific geometric isomers (e.g., containing one or more trans double bonds) can be accomplished through several methods. Partial hydrogenation of alkynes using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields trans-alkenes. Alternatively, specific isomers can be isolated from mixtures produced by non-stereoselective Wittig reactions. The availability of these distinct isomers allows researchers to conduct structure-activity relationship studies and to discriminate between the mechanisms of different enzymes or receptors that interact with these fatty acids.

Synthesis of Isotopically Labeled this compound for Tracing and Metabolomic Studies

Isotopically labeled compounds are invaluable tools for metabolic studies, allowing researchers to trace the fate of molecules in complex biological systems. Both stable isotopes (e.g., deuterium (B1214612), ¹³C) and radioactive isotopes (e.g., ³H, ¹⁴C) can be incorporated into the structure of this compound.

The synthesis of deuterium-labeled this compound has been reported for use in metabolic studies fao.org. One approach involves the preparation of a deuterated precursor, such as methyl 11-oxoundecanoate-d₈, which is then coupled with a suitable non-labeled fragment via a Wittig reaction fao.org. The deuterium atoms are strategically placed on carbons not involved in subsequent metabolic transformations like desaturation or elongation, ensuring the label is retained as the molecule is processed by the cell.

Similarly, carbon-13 can be incorporated by using ¹³C-labeled starting materials. For example, [1-¹³C]-bromooctane could be used as a building block to introduce a label at a specific position in the fatty acid chain. These ¹³C-labeled compounds are particularly useful for studies employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow metabolic pathways.

The following table summarizes common isotopic labeling strategies:

| Isotope | Precursor Example | Incorporation Method | Application |

| Deuterium (²H) | Deuterated solvents (e.g., D₂O), deuterated reagents (e.g., NaBD₄) | H-D exchange reactions, reduction of carbonyls, Wittig reaction with deuterated precursors | Mass spectrometry-based metabolic tracing, kinetic isotope effect studies |

| Carbon-13 (¹³C) | K¹³CN, ¹³CH₃I, [U-¹³C]-glucose | Nitrile hydrolysis, alkylation with labeled reagents, biosynthetic production in cell cultures | NMR and mass spectrometry-based metabolomics, flux analysis |

Rational Design and Synthesis of this compound Analogs and Prodrugs for Probing Biological Systems

Rational design of analogs and prodrugs allows for the creation of molecules with modified properties to probe biological systems or to enhance therapeutic potential. While the literature on specific this compound analogs is not extensive, the principles of rational drug design are readily applicable.

Analogs can be designed to have altered metabolic stability, receptor binding affinity, or to act as inhibitors of specific enzymes. For example, replacing a methylene (B1212753) unit in the carbon chain with a heteroatom (e.g., oxygen or sulfur) could create an analog with a different conformation and polarity, potentially altering its interaction with fatty acid binding proteins or enzymes. Fluorination at specific positions can block sites of metabolism (e.g., β-oxidation) or alter the electronic properties of the molecule, which can be useful for probing enzyme mechanisms.

Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in the body. For eicosatrienoic acid, a simple methyl ester is itself a form of prodrug, as it is readily hydrolyzed by cellular esterases to release the biologically active free fatty acid. More complex prodrugs could be designed to improve solubility, cell permeability, or to target specific tissues. For instance, conjugation of eicosatrienoic acid to a hydrophilic moiety like polyethylene (B3416737) glycol (PEG) could enhance its aqueous solubility.

The synthesis of these analogs and prodrugs would follow established organic chemistry principles. For example, ether-linked analogs could be prepared using Williamson ether synthesis, while amide-linked prodrugs could be formed by coupling the fatty acid with an amine via standard peptide coupling reagents.

Optimization of Synthetic Routes for Scalability and Purity in Academic Research

While industrial-scale production has its own set of challenges, scalability and purity are also important considerations in an academic research setting, where tens to hundreds of milligrams of high-purity material are often required for biological testing.

Scalability in this context refers to the ability to increase the reaction size from a few milligrams to the gram scale without significant loss of yield or purity. Key considerations for improving scalability include:

Reagent Stoichiometry: Minimizing the use of excess reagents, especially expensive catalysts or building blocks.

Purification Methods: Moving from preparative thin-layer chromatography (TLC) or HPLC to flash column chromatography, which can handle larger quantities of material.

Purity is paramount for ensuring that the observed biological effects are due to the compound of interest and not to impurities. High-purity fatty acid esters (>98%) are often required. Achieving this level of purity involves:

Orthogonal Purification Techniques: Using multiple purification methods that separate based on different physical properties. For example, a crude product might first be subjected to flash chromatography on silica (B1680970) gel (separation by polarity) followed by preparative reversed-phase HPLC (separation by hydrophobicity) nih.gov.

Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for removing minor impurities.

Distillation: For volatile esters, short-path distillation under high vacuum can be used to purify the compound and remove non-volatile impurities google.comgoogle.com.

The choice of purification method often depends on the specific isomers being separated. For example, separating cis and trans isomers of a polyunsaturated fatty acid methyl ester can be particularly challenging and often requires specialized techniques like silver-ion chromatography (argentation chromatography), where the silver ions interact differentially with the π-electrons of the double bonds, allowing for separation based on their geometry and position.

Future Directions and Emerging Research Avenues in Methyl Eicosatrienoate Studies

Integration of Methyl Eicosatrienoate Profiling with Advanced Lipidomics Workflows

The comprehensive analysis of lipids, or lipidomics, is crucial for understanding the subtle roles of molecules like this compound. Future studies will necessitate the seamless integration of this compound profiling into sophisticated, high-throughput lipidomics workflows. This involves a multi-step process that begins with robust sample preparation and ends with complex data analysis.

Sample Preparation and Extraction: The initial and most critical step is the efficient extraction of lipids from biological matrices. Given the diversity of lipid structures, extraction methods must be carefully chosen to ensure the recovery of this compound alongside other lipids of interest. Common techniques include liquid-liquid extraction and solid-phase extraction. researchgate.net For instance, a biphasic extraction using a mixture of dichloromethane (B109758) and methanol (B129727) can be employed to partition lipids effectively. semanticscholar.orgnih.gov

Chromatographic Separation and Mass Spectrometric Detection: Following extraction, the complex lipid mixture is typically separated using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing fatty acid methyl esters (FAMEs), providing excellent separation and sensitivity. mcmaster.canih.gov Alternatively, liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of a broad range of lipid species, including eicosanoids and their derivatives, in a single run. nih.govnih.govnih.gov The development of LC-MS/MS methods allows for the simultaneous quantification of numerous lipid mediators, which is essential for placing this compound within the larger context of lipid signaling pathways. nih.gov

Advanced lipidomics workflows will utilize high-resolution mass spectrometry to accurately identify and quantify this compound, distinguishing it from structurally similar isomers. researchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov

Data Analysis and Integration: A significant challenge in lipidomics is the vast amount of data generated. Future workflows will rely on sophisticated bioinformatics platforms to process, identify, and quantify lipids. nih.gov These platforms will integrate data from different analytical techniques and compare lipid profiles across various experimental conditions. The goal is to move beyond simply measuring levels of this compound to understanding its correlation with other lipids and its role in metabolic networks.

The table below outlines a potential advanced lipidomics workflow for this compound profiling.

| Step | Technique | Key Considerations for this compound |

| Lipid Extraction | Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer) or Solid-Phase Extraction | Optimization of solvent systems to ensure efficient recovery of fatty acid methyl esters. |

| Derivatization | Transesterification (if analyzing parent fatty acids) | Not required if directly analyzing this compound. |

| Separation | Gas Chromatography (GC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Selection of appropriate column chemistry for isomer separation. |

| Detection | High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) | Development of specific multiple reaction monitoring (MRM) transitions for sensitive and specific quantification. nih.gov |

| Data Processing | Specialized lipidomics software (e.g., LipidSearch, MS-DIAL) | Accurate peak integration, lipid identification against spectral libraries, and correction for isotopic overlap. |

| Statistical Analysis | Multivariate statistical methods (e.g., PCA, OPLS-DA) | Identification of significant changes in this compound levels in relation to experimental conditions. |

| Pathway Analysis | Integration with metabolic pathway databases (e.g., KEGG, LIPID MAPS) | Elucidation of the metabolic pathways involving this compound. |

By integrating this compound profiling into these advanced workflows, researchers can gain a more holistic view of its function and regulation within the broader lipidome.

High-Throughput Screening and Omics-based Investigations of this compound Dynamics

To accelerate the discovery of the biological functions of this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid testing of large libraries of chemical compounds or genetic perturbations to identify those that modulate the levels or activity of this compound. This can be achieved through the development of cell-based assays that use fluorescent or luminescent reporters to indicate changes in specific metabolic pathways related to this compound.

Omics-based investigations will provide a systems-level understanding of the impact of this compound. By combining lipidomics with other omics disciplines, a more complete picture of its biological role can be constructed:

Genomics: Genome-wide association studies (GWAS) can identify genetic variants associated with altered levels of this compound, pointing to key enzymes and regulatory proteins in its metabolic pathway.

Transcriptomics: Measuring changes in gene expression (mRNA levels) in response to varying concentrations of this compound can reveal the signaling pathways it modulates.

Proteomics: Analyzing changes in protein expression and post-translational modifications can identify the downstream effectors of this compound signaling.

Metabolomics: Untargeted metabolomics can provide a broad overview of the metabolic changes that occur in conjunction with fluctuations in this compound levels, helping to place it within the larger metabolic network.

The integration of these multi-omics datasets will be crucial for building comprehensive models of this compound's function. nih.gov For example, a multi-omics approach could reveal that a specific genetic variant leads to increased expression of an enzyme that produces this compound, which in turn activates a signaling pathway that alters the expression of proteins involved in inflammation.

Computational Modeling and Systems Biology Approaches to this compound Metabolism and Signaling

The complexity of lipid metabolism and signaling necessitates the use of computational modeling and systems biology approaches to fully understand the dynamics of this compound. These approaches can integrate experimental data from various sources to create predictive models of how this compound behaves within a biological system.

Metabolic Flux Analysis: This technique can be used to trace the flow of carbon atoms through metabolic pathways, providing a quantitative measure of the rates of synthesis and degradation of this compound. By using stable isotope tracers, researchers can follow the incorporation of labeled precursors into this compound and its downstream metabolites.

Kinetic Modeling: Detailed kinetic models of the enzymatic reactions involved in the metabolism of this compound can be developed. These models can simulate how the concentration of this compound changes over time in response to various stimuli and can help to identify key regulatory points in its metabolic pathway.

Network Analysis: Systems biology approaches can be used to construct interaction networks that depict the relationships between this compound, other lipids, proteins, and genes. These networks can help to identify key hubs and modules that are important for the biological effects of this compound and can generate new hypotheses for experimental testing.

The table below summarizes the application of computational and systems biology approaches to the study of this compound.

| Approach | Application to this compound Research | Expected Outcome |

| Metabolic Flux Analysis | Quantifying the rates of synthesis, breakdown, and conversion of this compound. | A dynamic understanding of its metabolic turnover. |

| Kinetic Modeling | Simulating the behavior of the metabolic pathway under different conditions. | Identification of rate-limiting steps and key regulatory enzymes. |

| Network Analysis | Integrating multi-omics data to build interaction networks. | Discovery of novel interactions and signaling pathways involving this compound. |

| Molecular Docking | Predicting the binding of this compound to proteins. | Identification of potential receptors and enzymes that interact with this compound. |

These computational approaches will be essential for translating the large datasets generated by omics technologies into a mechanistic understanding of this compound's role in health and disease.

Development of Novel In Vitro and Ex Vivo Model Systems for this compound Research

To investigate the specific cellular and tissue-level effects of this compound, the development of more sophisticated in vitro and ex vivo model systems is crucial. These models can bridge the gap between simplistic cell culture experiments and complex in vivo studies.

In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids provide a more physiologically relevant environment to study the effects of this compound on cell-cell interactions, tissue architecture, and organ-specific functions.

Co-culture Systems: To mimic the complexity of tissues, co-culture systems containing multiple cell types can be used. For example, studying the effect of this compound on a co-culture of immune cells and endothelial cells could provide insights into its role in inflammation and vascular biology.

Microfluidic "Organ-on-a-Chip" Models: These devices allow for the creation of micro-environments that mimic the structure and function of human organs. They can be used to study the effects of this compound under controlled flow conditions and to investigate its transport and metabolism across different cell layers.

Ex Vivo Models:

Tissue Slices and Explants: The use of precision-cut tissue slices or explants from various organs allows for the study of this compound's effects in the context of the native tissue microenvironment. This approach preserves the complex cellular interactions and extracellular matrix components that are lost in traditional cell culture.

Isolated Perfused Organs: This technique allows for the study of the metabolism and physiological effects of this compound in an entire organ while maintaining its viability outside the body. This can provide valuable information on its organ-specific functions.

These advanced model systems will enable researchers to dissect the mechanisms of action of this compound with greater precision and in a more physiologically relevant context.

Interdisciplinary Research Collaborations to Elucidate this compound Roles

The multifaceted nature of this compound's potential biological roles necessitates a highly interdisciplinary research approach. Future breakthroughs will likely emerge from collaborations between researchers with diverse expertise.

Key areas for interdisciplinary collaboration include:

Analytical Chemists and Biologists: The development of novel and more sensitive analytical techniques for the detection and quantification of this compound and its metabolites will be driven by collaborations between analytical chemists and biologists who can provide the relevant biological questions and samples.

Computational Biologists and Experimentalists: The integration of large-scale omics data and the development of predictive computational models will require close collaboration between computational biologists who can analyze the data and experimentalists who can validate the model's predictions in the laboratory.

Clinicians and Basic Scientists: To translate basic research findings into clinical applications, collaboration between clinicians who can identify relevant patient cohorts and disease models and basic scientists who can investigate the underlying molecular mechanisms will be essential.

Food Scientists and Nutritionists: Given that fatty acids are key components of our diet, collaborations with food scientists and nutritionists will be important for understanding the dietary sources of eicosatrienoic acid and how dietary interventions might modulate the levels and activity of this compound.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery in this compound research and unlock its full potential for understanding and improving human health.

Q & A

Q. How can methyl eicosatrienoate isomers be distinguished analytically in lipid profiling studies?

Gas chromatography coupled with mass spectrometry (GC-MS) or GC-TOF-MS is the standard method for differentiating isomers like methyl cis-8,11,14-eicosatrienoate (C20:3n6) and methyl cis-11,14,17-eicosatrienoate (C20:3n3). These isomers exhibit distinct retention times and fragmentation patterns, which can be validated using certified reference standards (e.g., CAS 21061-10-9 vs. 55682-88-7). Ensure chromatographic conditions (column type, temperature gradients) are optimized to resolve closely eluting peaks .

Q. What protocols ensure reproducible synthesis and characterization of this compound derivatives?

For novel derivatives, provide detailed synthesis steps, including reaction conditions (catalysts, solvents, temperature), purification methods (e.g., column chromatography), and characterization data (NMR, IR, high-resolution MS). For known compounds, cite literature protocols and confirm identity via comparison with published spectral data. Purity should be ≥95% (HPLC/GC-MS) to minimize experimental variability .

Q. How should this compound standards be stored to prevent degradation during long-term studies?

Store standards in airtight, light-resistant vials under inert gas (e.g., argon) at temperatures below -20°C. Regular stability testing via GC-MS is recommended, as polyunsaturated fatty acid methyl esters (FAMEs) are prone to oxidation. Include antioxidant additives (e.g., BHT) in hexane solutions if prolonged storage is required .

Advanced Research Questions

Q. How can contradictory findings in this compound’s role as a lipid biomarker be resolved?

Contradictions often arise from matrix effects (e.g., animal vs. plant fats) or analytical variability. Conduct meta-analyses comparing studies that used standardized protocols (e.g., AOAC methods) and similar instrumentation. Use multivariate statistics (PCA, PLS-DA) to isolate confounding variables like dietary influences or sample preparation artifacts .

Q. What experimental designs are optimal for studying isomer-specific biological effects of this compound?

Employ cell-based assays (e.g., lipidomics in hepatocytes) with controlled isomer exposure. Use isotopically labeled analogs (e.g., ¹³C-methyl eicosatrienoate) to track metabolic pathways via LC-MS/MS. Include negative controls (vehicle-only) and validate findings across multiple biological replicates to account for batch effects .

Q. How can systematic reviews address gaps in this compound’s pharmacokinetic data?

Define inclusion criteria to prioritize peer-reviewed studies with robust methodology (e.g., in vivo dosing, bioavailability measurements). Extract data on half-life, tissue distribution, and metabolite profiles. Use tools like GRADE to assess evidence quality and identify understudied areas, such as interspecies differences in absorption .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., sigmoidal curves) are ideal for dose-response data. Account for heteroscedasticity using weighted least squares and validate model fit via AIC/BIC. For meta-analyses, apply random-effects models to pool data from diverse experimental setups .

Q. How should researchers validate this compound quantification in complex biological matrices?

Perform spike-and-recovery experiments with known concentrations added to matrices (e.g., plasma, tissue homogenates). Calculate inter- and intra-day precision (CV <15%) and accuracy (80–120% recovery). Cross-validate using alternative techniques like HPLC-UV or NMR to confirm specificity .

Data Reporting and Reproducibility

Q. What metadata is critical when publishing this compound datasets?

Include raw chromatograms, spectral libraries, and instrument parameters (e.g., MS ionization mode, collision energies). Document sample preparation steps (extraction solvents, derivatization protocols) and storage conditions. Adhere to FAIR principles by depositing data in repositories like MetaboLights with unique identifiers .

Q. How can conflicts between experimental and computational data on this compound’s stability be addressed?

Compare molecular dynamics simulations (e.g., lipid bilayer interactions) with empirical stability assays (accelerated oxidation tests). Reconcile discrepancies by adjusting force field parameters or validating computational models against experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products